dBET6 is a heterobifunctional small molecule classified as a proteolysis-targeting chimera (PROTAC). [, , , , , , , ] It functions as a potent and selective degrader of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, by hijacking the cell's ubiquitin-proteasome system. [, , , , , , , , , ] dBET6 is a valuable tool in scientific research for investigating the biological roles of BET proteins and exploring their therapeutic potential in various diseases, including cancer.
The molecular structure of dBET6 has been elucidated through crystallographic studies, specifically in complex with its target protein BRD4 and the E3 ligase complex DDB1-CRBN. [] This structural information is crucial for understanding its binding mode, selectivity, and structure-activity relationships.
dBET6 acts by inducing the formation of a ternary complex between the BET protein BRD4, itself, and the E3 ubiquitin ligase cereblon (CRBN). [, , , , , , ] This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional BET inhibitors like JQ1, which competitively bind to bromodomains but do not induce degradation. [, , , ] dBET6 demonstrates superior efficacy compared to JQ1 in various experimental models. [, , , , , , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: